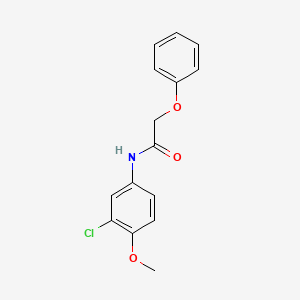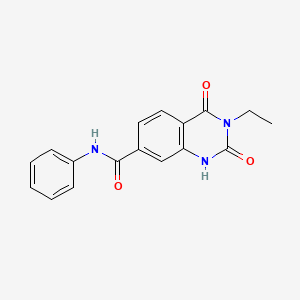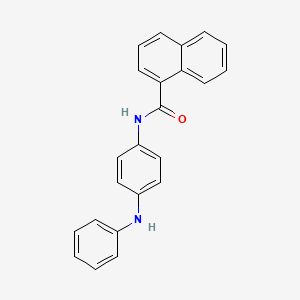
3-methyl-4-nitro-N-8-quinolinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-nitro-N-8-quinolinylbenzamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP leads to the accumulation of DNA damage, making it a promising target for cancer therapy.
Mecanismo De Acción
3-methyl-4-nitro-N-8-quinolinylbenzamide inhibitors like 3-methyl-4-nitro-N-8-quinolinylbenzamide work by inhibiting the activity of 3-methyl-4-nitro-N-8-quinolinylbenzamide enzymes, which are involved in DNA repair. When DNA damage occurs, 3-methyl-4-nitro-N-8-quinolinylbenzamide is activated to repair the damage. However, the inhibition of 3-methyl-4-nitro-N-8-quinolinylbenzamide leads to the accumulation of DNA damage, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-4-nitro-N-8-quinolinylbenzamide is a potent inhibitor of 3-methyl-4-nitro-N-8-quinolinylbenzamide and can induce DNA damage in cancer cells. This leads to the activation of various signaling pathways that ultimately lead to cell death. However, the compound has also been shown to have some off-target effects, such as the inhibition of other enzymes like tankyrase, which can affect cellular processes such as Wnt signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-4-nitro-N-8-quinolinylbenzamide in lab experiments is its potency as a 3-methyl-4-nitro-N-8-quinolinylbenzamide inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of off-target effects. However, one limitation is that the compound has some off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of 3-methyl-4-nitro-N-8-quinolinylbenzamide. One area of research is the development of more potent and selective 3-methyl-4-nitro-N-8-quinolinylbenzamide inhibitors. Another area is the investigation of the compound's potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy. Additionally, the compound's off-target effects could be further studied to better understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-methyl-4-nitro-N-8-quinolinylbenzamide involves the reaction of 4-nitro-8-quinolinol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
3-methyl-4-nitro-N-8-quinolinylbenzamide has been extensively studied for its potential use in cancer therapy. 3-methyl-4-nitro-N-8-quinolinylbenzamide inhibitors have shown promising results in preclinical and clinical studies as a monotherapy or in combination with other treatments such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-methyl-4-nitro-N-quinolin-8-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-11-10-13(7-8-15(11)20(22)23)17(21)19-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPQUBIPCFUQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-nitro-N-(quinolin-8-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)


![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)


![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)


![5-[(4-chlorobenzyl)thio]-1-(3,4-dimethylphenyl)-1H-tetrazole](/img/structure/B5886296.png)
![8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)
![(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B5886328.png)
![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)